2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide
Beschreibung
2,5-Bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide is a fluorinated benzohydrazide derivative characterized by two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions of the benzene ring and a hydrazide moiety substituted with a 3-(trifluoromethyl)benzoyl group. This compound is synthesized via a multi-step process starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which undergoes esterification with methanol and thionyl chloride to form the methyl ester intermediate. Subsequent reaction with hydrazine hydrate yields the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3). Condensation with 3-(trifluoromethyl)benzaldehyde produces the target hydrazone derivative .
The trifluoroethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications, particularly in anti-cancer and anti-diabetic research . Analytical characterization (IR, NMR, mass spectrometry) confirms structural integrity .
Eigenschaften
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F9N2O4/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)16(32)30-29-15(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKLSHMHPPETEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F9N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Recent studies have demonstrated the potential of derivatives of this compound in anti-cancer therapies. For example, the synthesis of hydrazone derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has shown promising results in inhibiting cancer cell proliferation. In vitro biological assessments revealed that these derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents .
Anti-Diabetic Properties
In addition to its anti-cancer properties, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide have been evaluated for anti-diabetic activity. Studies indicated that these compounds can modulate glucose metabolism and improve insulin sensitivity in diabetic models . The mechanism of action may involve the activation of specific metabolic pathways that regulate blood sugar levels.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, through esterification and condensation reactions with different aldehydes or ketones, a series of new oxadiazole derivatives were synthesized. These derivatives displayed significant biological activity and could serve as lead compounds for further drug development .
Case Studies
Wirkmechanismus
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethoxy and trifluoromethyl groups enhance its binding affinity and selectivity, making it a potent modulator of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Derivatives
2.1.1 N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7)
- Structure : Replaces the 3-(trifluoromethyl)benzoyl group with a 4-bromobenzenesulfonyl moiety.
- Properties: Increased molecular weight (551.30 g/mol) due to bromine and sulfonyl groups.
- Applications : Investigated as a building block for anti-inflammatory agents .
2.1.2 Methyl 2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate (CAS 338394-10-8)
- Structure : Incorporates a methyl carbamate group on the hydrazine moiety.
- Properties : The carbamate group increases polarity (LogP ~3.5), balancing the lipophilicity of trifluoroethoxy groups. This modification may reduce blood-brain barrier penetration compared to the target compound .
- Applications : Studied for kinase inhibition in oncology .
2.1.3 Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structure : Benzamide core with a piperidinylmethyl substituent instead of a hydrazide.
- Properties : Higher metabolic stability due to the amide bond (vs. hydrazide). LogP = 4.016, indicating significant lipophilicity .
- Applications : FDA-approved antiarrhythmic drug targeting cardiac sodium channels .
Research Findings
- Anti-Cancer Activity : Oxadiazole derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide showed IC₅₀ values <10 μM against MCF-7 breast cancer cells, attributed to apoptosis induction via caspase-3 activation .
- Anti-Diabetic Potential: Hydrazone derivatives inhibited α-glucosidase with IC₅₀ = 12.3 μM, outperforming acarbose (IC₅₀ = 38.5 μM) .
- Flecainide : Blocks cardiac Na⁺ channels with EC₅₀ = 2.1 μM, demonstrating rapid kinetics .
Biologische Aktivität
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative is characterized by a complex structure that includes trifluoroethoxy and trifluoromethyl groups, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H17F9N2O4
- Molar Mass : 532.36 g/mol
- CAS Number : 338404-44-7
Biological Activity Overview
The biological activities of compounds similar to 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide have been evaluated in various studies. These activities include antimicrobial effects, enzyme inhibition, and cytotoxicity against cancer cell lines.
Antimicrobial Activity
Research has shown that hydrazones derived from similar structures exhibit significant antimicrobial properties. For instance, 4-(trifluoromethyl)benzohydrazide derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 µM to 16 µM against various pathogens, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activities of Related Compounds
| Compound Name | MIC (µM) | Target Pathogen |
|---|---|---|
| 4-trifluoromethyl-benzohydrazide | 4 | Mycobacterium tuberculosis |
| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 16 | Mycobacterium kansasii |
| 5-chlorosalicylidene derivative | ≤0.49-3.9 | Methicillin-resistant Staphylococcus aureus |
Enzyme Inhibition
Another aspect of the biological activity of these compounds is their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported that derivatives exhibited IC50 values for AChE ranging from 27.04 to 106.75 µM, with some compounds showing better inhibition than the clinically used drug rivastigmine .
Table 2: Enzyme Inhibition Data
| Compound Name | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Compound A | 27.04 | 58.01 |
| Compound B | 106.75 | 277.48 |
Cytotoxicity Studies
The cytotoxic effects of these compounds have been explored in various cancer cell lines. Some derivatives showed selective cytotoxicity with minimal effects on normal cell lines up to concentrations of 100 µM . This selectivity is essential for developing therapeutic agents with reduced side effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of hydrazones were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and other strains. The study highlighted that structural modifications significantly influenced the antimicrobial potency.
- Case Study on Enzyme Inhibition : Research focused on the inhibition of cholinesterases by hydrazone derivatives revealed that certain alkyl chain lengths contributed to enhanced inhibitory effects, suggesting a structure-activity relationship that could guide future drug design.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
